An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethyl-4-nitro-1H-pyrazole
An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-ethyl-4-nitro-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole core in various bioactive compounds and energetic materials. This document outlines a detailed, two-step synthetic pathway, starting from the nitration of pyrazole followed by the N-ethylation of the resulting 4-nitropyrazole. It also details the expected characterization of the final product using modern analytical techniques.
Core Synthesis Pathway
The synthesis of 1-ethyl-4-nitro-1H-pyrazole is most effectively achieved through a two-step process. The first step involves the regioselective nitration of pyrazole to form 4-nitropyrazole. The subsequent step is the N-alkylation of this intermediate with a suitable ethylating agent.
Caption: Overall synthetic scheme for 1-ethyl-4-nitro-1H-pyrazole.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The nitration of pyrazole is a well-established procedure. A common and effective method involves the use of a mixed acid nitrating agent.
Materials:
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Pyrazole
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%) / Fuming Sulfuric Acid (20%) mixture (Nitrosulfuric acid)
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Ice
Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.
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Maintain the ice-water bath and add the fuming nitrosulfuric acid dropwise to the reaction mixture. The temperature should be carefully monitored and kept low during the addition.
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After the addition is complete, the reaction mixture is gradually warmed to 50°C and stirred for approximately 1.5 hours.[1]
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The reaction is quenched by pouring the mixture into a beaker containing crushed ice.
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The precipitated white solid, 4-nitropyrazole, is collected by vacuum filtration and washed with cold water.
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The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl ether/hexane, to yield pure 4-nitropyrazole.[1] A yield of up to 85% can be expected under optimized conditions.[1]
Step 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole
The N-ethylation of 4-nitropyrazole can be achieved using various alkylating agents and reaction conditions. A plausible and effective method is the reaction with an ethyl halide in the presence of a base.
Materials:
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4-Nitro-1H-pyrazole
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Iodoethane (or Bromoethane)
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Procedure:
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To a solution of 4-nitropyrazole in anhydrous acetonitrile or DMF, add a slight excess of potassium carbonate or cesium carbonate.
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To this stirred suspension, add a slight excess of iodoethane.
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The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion of the reaction, the inorganic salts are removed by filtration.
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The solvent is removed from the filtrate under reduced pressure.
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The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-4-nitro-1H-pyrazole.
Characterization
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂[2] |
| Molecular Weight | 141.13 g/mol [2] |
| Appearance | Expected to be a solid at room temperature.[3] |
| Melting Point | Not reported in the searched literature. |
Spectroscopic Data (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | Ethyl group: A quartet for the methylene protons (-CH₂-) around 4.2-4.5 ppm and a triplet for the methyl protons (-CH₃) around 1.4-1.6 ppm. Pyrazole ring protons: Two singlets in the aromatic region, likely between 8.0 and 9.0 ppm, corresponding to the protons at the C3 and C5 positions. |
| ¹³C NMR | Ethyl group: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃). Pyrazole ring carbons: Two signals in the aromatic region for the CH carbons and one signal for the carbon bearing the nitro group (C4). |
| FTIR (cm⁻¹) | C-H stretching: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹ and aromatic C-H stretches from the pyrazole ring just above 3000 cm⁻¹. N-O stretching (nitro group): Strong characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 141. Fragmentation: Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 95. Loss of an ethyl group (-C₂H₅, 29 Da) to give a fragment at m/z = 112. Further fragmentation of the pyrazole ring. |
Experimental and Characterization Workflow
The logical flow from starting materials to the fully characterized product is outlined below.
Caption: Workflow for the synthesis and characterization of 1-ethyl-4-nitro-1H-pyrazole.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-ethyl-4-nitro-1H-pyrazole. While a specific, published experimental procedure for the N-ethylation and complete characterization data for the final compound were not found in the immediate literature search, the provided protocols are based on well-established and analogous reactions, offering a high probability of success. The predicted characterization data serves as a reliable guide for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in fields where this and related pyrazole derivatives are of interest.
